N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound features a benzodioxole ring, a bromophenyl group, and a thiazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine typically involves the condensation of appropriate aldehydes and amines under specific reaction conditions. One common synthetic route involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-(4-bromophenyl)-1,3-thiazol-2-amine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis.
Comparison with Similar Compounds
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
- 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl acetic acid arylidenehydrazides
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C17H11BrN2O2S |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]methanimine |
InChI |
InChI=1S/C17H11BrN2O2S/c18-13-4-2-12(3-5-13)14-9-23-17(20-14)19-8-11-1-6-15-16(7-11)22-10-21-15/h1-9H,10H2/b19-8+ |
InChI Key |
YFZCUKWTCQXUNC-UFWORHAWSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/C3=NC(=CS3)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.